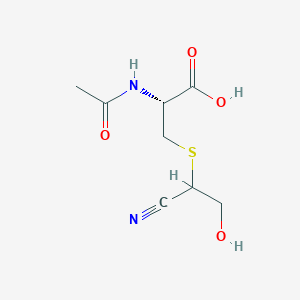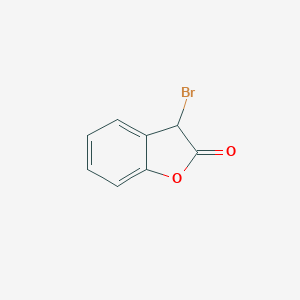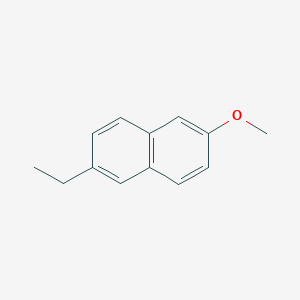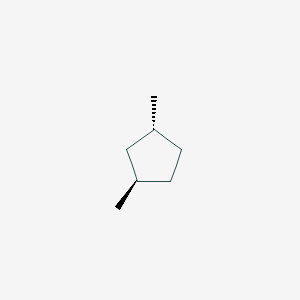![molecular formula C₃₆H₃₆CuN₁₂O₁₆S₄ B044276 copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 41276-95-3](/img/structure/B44276.png)
copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) is a complex copper-based compound known for its unique structural and chemical properties. This compound is often referred to in scientific literature for its applications in various fields, including chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
The compound, due to its copper content, can act as either a recipient or a donor of electrons, participating in various biochemical reactions . Copper ions readily form complexes with biomolecules containing amino acid residues such as cysteine, methionine, aspartic/glutamic acid, or histidine
Cellular Effects
Copper, an essential component of EINECS 255-289-8, is known to influence various cellular processes. It plays a role in mitochondrial function and signaling involving bioenergetics, dynamics, and mitophagy, which affect cell fate by means of metabolic reprogramming
Molecular Mechanism
The molecular mechanism of action of EINECS 255-289-8 is not well-defined. Copper, a key component of the compound, is known to interact with biomolecules through binding interactions . It can also influence enzyme activity and cause changes in gene expression
Metabolic Pathways
Copper, a component of EINECS 255-289-8, is involved in various metabolic pathways
Transport and Distribution
Copper, a key component of EINECS 255-289-8, is transported and distributed within cells and tissues through various transporters and binding proteins
Preparation Methods
The synthesis of (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) involves several steps. The synthetic route typically includes the reaction of tetrapyrido compounds with copper salts under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility . Industrial production methods have been developed to achieve commercial mass production of this compound .
Chemical Reactions Analysis
(1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been shown to form stable blue chromophores with single-stranded RNA, making it useful for counterstaining of enteric neurons in peroxidase immunocytochemistry . In medicine, it is being explored for its potential therapeutic applications due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) involves its interaction with molecular targets such as RNA and proteins. The compound forms stable complexes with these targets, which can lead to various biological effects. The pathways involved in its mechanism of action are still being studied, but it is believed to involve the modulation of gene expression and protein function .
Comparison with Similar Compounds
Compared to other similar compounds, (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) stands out due to its unique structural features and chemical properties. Similar compounds include other copper-based tetrapyrido complexes, but this compound’s specific arrangement of methyl groups and sulfate ions gives it distinct characteristics .
Properties
IUPAC Name |
copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N12.4CH4O4S.Cu/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;4*1-5-6(2,3)4;/h5-16H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAUCOHACPDBLQ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=[N+](C6=C([N-]5)N=C7C8=C(C(=N7)N=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36CuN12O16S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41276-95-3 |
Source


|
| Record name | (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2',3'-g:2'',3''-l:2''',3'''-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041276953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2',3'-g:2'',3''-l:2''',3'''-q]porphyraziniumato(2-)-N29,N30,N31,N32]copper(4+) tetramethyl tetrakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)








![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)
